molecular formula C11H15ClFN B1488076 Cyclobutyl(3-fluorophenyl)methanamine hydrochloride CAS No. 1864058-87-6

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride

Cat. No. B1488076
CAS RN: 1864058-87-6
M. Wt: 215.69 g/mol
InChI Key: YHJFKNKAJDAFOX-UHFFFAOYSA-N
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Description

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15ClFN . It has a molecular weight of 215.7 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H . This indicates that the molecule consists of a cyclobutyl group attached to a methanamine group, which is further attached to a 3-fluorophenyl group. The entire molecule is associated with a chloride ion.


Physical And Chemical Properties Analysis

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride is a powder at room temperature . It has a molecular weight of 215.7 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • Serotonin 5-HT1A Receptor Biased Agonists : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor "biased agonists." These compounds demonstrated robust antidepressant-like activity, suggesting potential therapeutic applications in depression treatment (Sniecikowska et al., 2019).

  • Antiviral Activity : Efficiency in synthesizing 2-amino-4-(omega-hydroxyalkylamino)pyrimidine derivatives was investigated in relation to anti-influenza virus activity. Compounds exhibiting cyclobutyl groups substituted by phenylalkyl groups showed improved antiviral potency (Hisaki et al., 1999).

  • Antioxidant and Antibacterial Properties : A novel series of compounds with cyclobutyl moieties were synthesized and found to exhibit significant antioxidant and antibacterial activities. This indicates the potential utility of cyclobutyl-containing compounds in developing new antioxidant and antibacterial agents (Sarac et al., 2020).

Synthetic Methodology

  • Stereoselective Synthesis : A stereoselective approach for synthesizing cis- and trans-3-fluoro-1-phenylcyclobutylamine was developed. This methodology highlights the significance of precise stereocontrol in synthesizing fluorinated cyclobutylamines, which can be crucial for their potential applications in medicinal chemistry (Shao & Ye, 2008).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed off immediately with water. If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

cyclobutyl-(3-fluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8;/h2,5-8,11H,1,3-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJFKNKAJDAFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-fluorophenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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